N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
Description
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole-hydrazone backbone. The molecule integrates multiple pharmacophoric motifs:
- 2,3-Dichlorophenyl group: A halogenated aromatic ring known to enhance lipophilicity and bioactivity .
- 4-Propoxyphenyl-substituted pyrazole: The propoxy chain may influence solubility and metabolic stability.
Properties
CAS No. |
477732-60-8 |
|---|---|
Molecular Formula |
C27H23Cl2N5O3 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C27H23Cl2N5O3/c1-2-15-37-21-13-11-18(12-14-21)25-19(17-34(33-25)20-7-4-3-5-8-20)16-30-32-27(36)26(35)31-23-10-6-9-22(28)24(23)29/h3-14,16-17H,2,15H2,1H3,(H,31,35)(H,32,36)/b30-16+ |
InChI Key |
PHHIGSOEVDLWGD-OKCVXOCRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2,3-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. This intermediate is further reacted with 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde under specific conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is part of the pyrazole family, which has been recognized as a "privileged scaffold" in drug discovery. Pyrazoles have shown promise in various therapeutic areas due to their ability to interact with multiple biological targets. The specific structure of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide suggests potential applications in the development of anti-inflammatory and analgesic agents .
Case Studies
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(2,3-Dichlorophenyl)-2-oxo derivatives have been tested against standard anti-inflammatory drugs like diclofenac sodium, showing comparable or superior efficacy .
- Neuropharmacological Effects : Studies have demonstrated that certain pyrazole derivatives can exert neuroprotective effects and exhibit anticonvulsant activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit seizures and provide neuroprotection in animal models .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Pyrazole derivatives have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL | |
| N-(Dichloro) | Candida albicans | 64 µg/mL |
Anti-cancer Potential
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The structural characteristics of N-(2,3-Dichlorophenyl)-2-oxo derivatives allow them to interact with cellular pathways involved in cancer progression .
Case Study Highlights
- Cell Line Studies : Various pyrazole compounds have been tested on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Mechanism Exploration : Investigations into the mechanisms reveal that these compounds may target specific kinases involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) substituents enhance antimicrobial activity compared to electron-donating groups (e.g., methoxy) .
- Steric Effects : Bulky substituents (e.g., propoxy) may reduce crystal packing efficiency but improve metabolic stability .
Structure-Activity Relationship (SAR) :
- Chlorine Substitution: Dichlorophenyl analogs exhibit stronger antibacterial activity than monochloro derivatives due to increased membrane permeability .
- Pyrazole Modifications : 4-Propoxyphenyl substitution (as in the target compound) may enhance bioavailability compared to methyl or nitro groups .
Physicochemical Properties
Key Trends :
- Melting Points : Higher for dichlorophenyl derivatives due to stronger intermolecular interactions (e.g., halogen bonding) .
Characterization :
- Single-crystal X-ray diffraction (SHELX suite) confirmed anti-periplanar conformations and dihedral angles (e.g., 67.0° between pyrazole and nitrophenyl rings) .
Biological Activity
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is C27H23Cl2N5O, with a molecular weight of approximately 536.4 g/mol. The compound features a dichlorophenyl moiety and a pyrazole derivative, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, the presence of halogen substituents in the phenyl rings has been correlated with enhanced anticancer activity.
A study highlighted that pyrazole analogs could induce apoptosis in cancer cells through the activation of caspases, which are critical in the programmed cell death pathway. The compound's ability to inhibit key metabolic enzymes relevant to cancer proliferation further supports its potential as an anticancer agent .
Anti-inflammatory Effects
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory conditions .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The mechanisms through which N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide exerts its biological effects include:
- Caspase Activation : Induction of apoptosis in cancer cells via caspase pathway activation.
- Inhibition of COX Enzymes : Reducing inflammation by inhibiting cyclooxygenase enzymes.
- Disruption of Microbial Metabolism : Interfering with essential metabolic processes in bacteria and fungi.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Toton et al., 2013 | Demonstrated that pyrazole derivatives can induce apoptosis through caspase activation in MCF7 breast cancer cells. |
| Özdemir et al., 2020 | Found that certain pyrazole compounds showed selective MAO-A inhibition, suggesting antidepressant potential. |
| Fajemiroye et al., 2015 | Reported on the anti-inflammatory effects of pyrazole derivatives through COX inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
